Benzene, (2,2-dinitroethenyl)-
Description
Contextualization within Dinitroethenylbenzene Chemistry
Benzene (B151609), (2,2-dinitroethenyl)- is a prominent member of the dinitroethenylbenzene family, characterized by a phenyl group attached to a vinyl system bearing two nitro groups on the same carbon atom (a geminal arrangement). These compounds are a subset of conjugated nitroalkenes, which are recognized as versatile intermediates in organic synthesis. niscpr.res.in The presence of the two electron-withdrawing nitro groups significantly influences the electronic properties of the double bond, rendering it highly electrophilic and susceptible to a variety of chemical transformations.
An improved procedure for the synthesis of β,β-dinitrostyrenes has been developed, which has made these compounds more accessible for preparative purposes and increased the reproducibility of their synthesis. colab.ws This has facilitated a more in-depth study of their chemical and physical properties.
Historical Development of Research on Highly Substituted Vinyl Nitro Compounds
The study of nitroalkenes has a rich history, with early research focusing on their synthesis and basic reactivity. The Henry reaction, discovered in 1895, provided a foundational method for the synthesis of β-nitro alcohols, which could then be dehydrated to form nitroalkenes. youtube.com This classical condensation of aldehydes or ketones with nitroalkanes in the presence of a base remains a cornerstone in the synthesis of these compounds. orgsyn.org
The exploration of more complex, highly substituted vinyl nitro compounds, such as those with geminal dinitro groups, gained momentum as synthetic methodologies advanced. A significant historical application of a related compound, o,β-dinitrostyrene, is in the Nenitzescu indole (B1671886) synthesis, which has been utilized for the preparation of various substituted indoles. researchgate.net The development of synthetic routes to cyclic gem-dinitro compounds, often explored for their energetic properties, has further contributed to the understanding of the chemistry of molecules bearing the gem-dinitro functionality. rsc.orgunirioja.es
Current Research Trajectories and Open Questions for Benzene, (2,2-dinitroethenyl)-
Modern research on Benzene, (2,2-dinitroethenyl)- and related compounds is largely focused on their utility as building blocks in organic synthesis, driven by the high reactivity of the electron-deficient double bond.
Michael Additions: The pronounced electrophilicity of the β-carbon in β,β-dinitrostyrene makes it an excellent Michael acceptor. colab.ws Research in this area explores the addition of a wide range of nucleophiles, including β-dicarbonyl compounds, to form new carbon-carbon bonds. niscpr.res.inresearchgate.net The development of organocatalysts for these reactions is a significant area of investigation, aiming to achieve high yields and enantioselectivity. niscpr.res.inresearchgate.net
Cycloaddition Reactions: Benzene, (2,2-dinitroethenyl)- and its analogs are potent dienophiles in Diels-Alder reactions and can participate in various [3+2] cycloaddition reactions. rsc.orgbeilstein-journals.org These reactions provide pathways to complex cyclic and heterocyclic structures. For instance, the reaction of related β-nitrostyrenes with cyclic dienes has been studied to prepare novel fluorinated norbornenes. beilstein-journals.org Photochemical [2+2] cycloadditions with olefins have also been demonstrated, leading to the formation of substituted cyclobutanes. nih.gov
Structural and Spectroscopic Analysis: Detailed analysis of spectral data (IR, UV, ¹H, and ¹³C NMR) and quantum-chemical calculations have revealed insights into the molecular structure of 2-aryl-1,1-dinitroethenes. colab.ws These studies indicate that one nitro group lies in the plane of the C=C bond, while the other is deviated. This structural arrangement contributes to the enhanced polarization and electrophilicity of the double bond compared to mononitrostyrenes. colab.ws
Open Questions: Despite the progress, several questions remain. The development of highly stereoselective and regioselective cycloaddition reactions involving β,β-dinitrostyrene is an ongoing challenge. Furthermore, expanding the scope of nucleophiles for Michael additions and exploring the full synthetic potential of the resulting adducts are active areas of research. The synthesis and reactivity of asymmetrically substituted dinitroethenylbenzenes also present an avenue for future exploration.
Compound Data
Below is a table of compounds mentioned in this article.
| Compound Name |
| Benzene, (2,2-dinitroethenyl)- |
| β,β-dinitrostyrene |
| β-nitro alcohols |
| o,β-dinitrostyrene |
| indoles |
| β-dicarbonyl compounds |
| norbornenes |
| cyclobutanes |
| mononitrostyrenes |
| 2-aryl-1,1-dinitroethenes |
Interactive Data Tables
Spectroscopic Data of Related Nitro-Substituted Styrenes
This table presents spectroscopic data for compounds structurally related to Benzene, (2,2-dinitroethenyl)-, providing a reference for its characterization.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| β-Nitrostyrene | 7.55-7.4 (m, 5H, Ar-H), 8.0 (d, 1H, =CH-NO₂), 7.5 (d, 1H, Ph-CH=) | 138.9, 134.1, 131.5, 129.3, 129.2 | 1640 (C=C), 1520, 1350 (NO₂) |
| 2,2'-Dinitrodibenzyl | 7.96 (dd, 2H), 7.54 (t, 2H), 7.42 (dd, 2H), 7.38 (t, 2H), 3.25 (s, 4H) | 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | 1608, 1576, 1509 (Ar), 1344 (NO₂) |
Note: Data for β-Nitrostyrene is generalized from typical values. Data for 2,2'-Dinitrodibenzyl is from a specific synthesis report. niscpr.res.in
Structure
2D Structure
3D Structure
Properties
CAS No. |
34132-10-0 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2,2-dinitroethenylbenzene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
FLHHXRRHNQZUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, 2,2 Dinitroethenyl
Novel Synthetic Routes and Strategies
The primary and most plausible route for the synthesis of Benzene (B151609), (2,2-dinitroethenyl)- involves the adaptation of the classical Henry (nitroaldol) reaction. This strategy hinges on the condensation of an aromatic aldehyde, specifically benzaldehyde (B42025), with a geminal dinitroalkane, dinitromethane (B14754101), followed by a dehydration step.
Benzaldehyde + Dinitromethane → 1-Phenyl-2,2-dinitroethanol → Benzene, (2,2-dinitroethenyl)- + H₂O
Catalytic Approaches in Synthesis
The Henry reaction is amenable to a wide range of catalytic systems, from simple bases to more complex organocatalysts and metal complexes. For the proposed synthesis of Benzene, (2,2-dinitroethenyl)-, catalytic approaches would be crucial for enhancing reaction rates and yields.
Base Catalysis: A variety of bases can be employed to deprotonate dinitromethane, forming the nucleophilic nitronate anion. These can range from inorganic bases like alkali metal hydroxides and carbonates to non-ionic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine. wikipedia.org
Heterogeneous Catalysts: To simplify purification and catalyst recovery, solid base catalysts are an attractive option. Layered double hydroxides (LDHs), particularly those containing magnesium and aluminum (Mg-Al LDH), have shown significant activity in promoting Henry reactions. scirp.org These materials offer a greener alternative to homogeneous catalysts.
Metal Catalysts: Transition metal complexes can also serve as effective catalysts. For instance, copper and zinc complexes have been utilized in asymmetric Henry reactions, and similar systems could be adapted for this synthesis. nih.gov A dinuclear zinc catalyst has been reported for the asymmetric nitroaldol reaction, highlighting the potential for metal-based catalysis in this area. nih.gov
The subsequent dehydration of the intermediate 1-phenyl-2,2-dinitroethanol to yield the target alkene can often be achieved by heating or by using a dehydrating agent. In some cases, the dehydration can occur in situ under the conditions of the Henry reaction.
Table 1: Comparison of Catalytic Systems for Analogous Henry Reactions
| Catalyst System | Aldehyde | Nitroalkane | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu:Mg:Al-HT | Benzaldehyde | Nitromethane (B149229) | None (Microwave) | - | High | scirp.org |
| Zn(OTf)₂ / DIPEA / NME | Benzaldehyde | Nitromethane | THF | -20 | 92 | wikipedia.org |
| Quinine Derivatives | Aromatic Aldehydes | Nitromethane | Toluene | -78 | up to 99 | wikipedia.org |
This table presents data for the synthesis of β-nitrostyrenes, which are structurally related to the target compound.
Stereoselective Synthesis Methodologies
For the target molecule, Benzene, (2,2-dinitroethenyl)-, which has a geminally disubstituted double bond, stereoselectivity of the final product is not a concern as E/Z isomerism is not possible. However, the principles of stereoselective synthesis are highly relevant to the synthesis of related nitroalkenes and can be a consideration in controlling the formation of the β-nitro alcohol intermediate (1-phenyl-2,2-dinitroethanol), which possesses a stereocenter. Asymmetric Henry reactions have been extensively studied to produce chiral nitroalcohols with high enantiomeric excess. rsc.org
Green Chemistry Principles in Benzene, (2,2-dinitroethenyl)- Production
Adherence to green chemistry principles is increasingly important in chemical synthesis. Several strategies can be applied to the proposed synthesis of Benzene, (2,2-dinitroethenyl)- to enhance its environmental profile.
Use of Greener Solvents: While many Henry reactions are performed in organic solvents like THF or toluene, the use of water or solvent-free conditions represents a significant green improvement. researchgate.net
Catalyst Recycling: The use of heterogeneous catalysts, such as the layered double hydroxides mentioned previously, allows for easy separation and recycling, reducing waste and cost. scirp.org
Atom Economy: The condensation-dehydration sequence is relatively atom-economical, with water being the only major byproduct.
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Henry reactions compared to conventional heating, leading to significant energy savings. scirp.org A study on the synthesis of β-nitrostyrene derivatives highlighted the efficiency of microwave-assisted methods.
Precursor Chemistry and Feedstock Optimization
The successful synthesis of Benzene, (2,2-dinitroethenyl)- is highly dependent on the availability and purity of its key precursors.
Synthesis from Nitroalkenes
An alternative, though likely more complex, approach to the target compound could involve the further nitration of a pre-existing nitroalkene like β-nitrostyrene. However, the direct nitration of the double bond in styrenic systems is often unselective and can lead to polymerization or nitration of the aromatic ring. Therefore, this is generally not a preferred route.
Synthesis from Aromatic Precursors
The most direct route relies on a suitable aromatic precursor, which in this case is benzaldehyde. Benzaldehyde is a widely available and relatively inexpensive industrial chemical, making it an ideal starting material.
The other crucial precursor is dinitromethane. The synthesis of dinitromethane and its salts is more involved. Common methods include:
The nitration of methyl malonate followed by saponification and decarboxylation. google.com
The hydrolysis of 5,5-dinitrobarbituric acid, which is obtained from the nitration of barbituric acid. google.comresearchgate.net
The reaction of the potassium salt of dinitromethanide with hydrogen fluoride. wikipedia.org
The potassium salt of dinitromethane is often used as a more stable and easier-to-handle precursor than free dinitromethane. google.comwikipedia.org
Table 2: Overview of Precursor Synthesis Methods
| Precursor | Starting Material(s) | Key Reagents | Reference |
|---|---|---|---|
| Dinitromethane Salt | Methyl Malonate | Red Fuming Nitric Acid, Potassium Hydroxide (B78521) | google.com |
| Dinitromethane Salt | Barbituric Acid | Nitric Acid/Sulfuric Acid, Base for hydrolysis | google.comresearchgate.net |
| Benzaldehyde | Toluene | Oxidation (e.g., with MnO₂) | Industrial Process |
Mechanistic Insights into Synthesis Pathways
The formation of Benzene, (2,2-dinitroethenyl)- from benzaldehyde and dinitromethane is a classic example of a condensation reaction that proceeds in two distinct stages. The initial step is a base-catalyzed nucleophilic addition, the Henry reaction, which forms a carbon-carbon bond and yields a β-nitro alcohol intermediate. dtic.milscirp.org This is followed by an elimination reaction, where a molecule of water is removed to generate the final conjugated nitroalkene product. dtic.milscirp.org
Henry Reaction (Nucleophilic Addition): Benzaldehyde reacts with the dinitromethanide ion (formed by deprotonation of dinitromethane) to yield 1-phenyl-2,2-dinitroethanol.
Dehydration: The 1-phenyl-2,2-dinitroethanol intermediate undergoes elimination of water to form Benzene, (2,2-dinitroethenyl)-.
The efficiency and selectivity of this process are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Elucidation of Reaction Intermediates
The synthetic pathway to Benzene, (2,2-dinitroethenyl)- involves several key transient species whose structural and electronic properties dictate the course of the reaction.
Dinitromethanide Ion: The reaction is initiated by the deprotonation of dinitromethane by a suitable base, leading to the formation of the dinitromethanide ion. The acidity of the C-H bond in dinitromethane is significantly enhanced by the strong electron-withdrawing nature of the two nitro groups. The resulting dinitromethanide anion is a resonance-stabilized species, where the negative charge is delocalized over the central carbon atom and the four oxygen atoms of the nitro groups. This delocalization increases the stability of the ion and makes it an effective nucleophile. dtic.mil Computational studies on the analogous dinitramide ion, N(NO₂)₂⁻, have shown that the geometry around the central atom is planar, with significant delocalization of charge onto the nitro groups. dtic.mildtic.mil By analogy, the dinitromethanide ion is expected to adopt a similar planar or near-planar configuration to maximize resonance stabilization.
1-Phenyl-2,2-dinitroethanol: The nucleophilic attack of the dinitromethanide ion on the electrophilic carbonyl carbon of benzaldehyde leads to the formation of a tetrahedral alkoxide intermediate. This is a rapid and reversible step. scirp.org Subsequent protonation of the alkoxide by the conjugate acid of the base or the solvent yields the β-nitro alcohol intermediate, 1-phenyl-2,2-dinitroethanol. This intermediate is a chiral molecule, and its stereochemistry can be influenced by the use of chiral catalysts.
Below is a table summarizing the key reaction intermediates:
| Intermediate | Description | Key Structural Features |
| Dinitromethanide Ion | The nucleophile formed by deprotonation of dinitromethane. | Resonance-stabilized anion with charge delocalized over the carbon and nitro groups. Expected to be planar. |
| 1-Phenyl-2,2-dinitroethanol | The β-nitro alcohol product of the Henry reaction. | A tetrahedral carbon atom bonded to a phenyl group, a hydroxyl group, and a dinitromethyl group. |
Transition State Analysis in Formation Reactions
Understanding the transition states of a reaction provides critical insights into its kinetics and mechanism. For the synthesis of Benzene, (2,2-dinitroethenyl)-, two principal transition states are of interest: one for the C-C bond formation and another for the subsequent dehydration.
Transition State of C-C Bond Formation: The first key transition state occurs during the nucleophilic attack of the dinitromethanide ion on the carbonyl carbon of benzaldehyde. In this transition state, the new carbon-carbon bond is partially formed, and the C=O double bond of the benzaldehyde is partially broken, with a corresponding build-up of negative charge on the oxygen atom. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, especially in asymmetric catalysis. Theoretical studies on the Henry reaction have shown that the activation barrier for this step can be influenced by the nature of the catalyst and the solvent. buchler-gmbh.com
Transition State of Dehydration: The dehydration of the 1-phenyl-2,2-dinitroethanol intermediate to form the final product can proceed through different mechanistic pathways, with the E1cb (Elimination, Unimolecular, conjugate Base) mechanism being highly plausible due to the presence of the electron-withdrawing dinitro group. In this pathway, a base removes the acidic proton from the hydroxyl group, followed by the rate-determining step of hydroxide ion loss from the resulting intermediate. Alternatively, a concerted E2-like mechanism can also be considered.
The transition state for the dehydration step involves the partial breaking of the C-H and C-OH bonds and the partial formation of the C=C double bond. The geometry of this transition state would be relatively planar to allow for the developing p-orbital overlap of the nascent double bond. Computational studies on the dehydration of similar alcohols have been used to analyze the energetics and geometries of such transition states. diva-portal.org The high degree of conjugation in the final product, Benzene, (2,2-dinitroethenyl)-, provides a significant thermodynamic driving force for this elimination step.
Reaction Mechanisms and Reactivity of Benzene, 2,2 Dinitroethenyl
Nucleophilic Addition Reactions
The polarized nature of the carbon-carbon double bond in β,β-dinitrostyrene, induced by the strong electron-withdrawing capacity of the two nitro groups, makes it an excellent Michael acceptor. Nucleophiles readily attack the β-carbon, leading to the formation of a stabilized carbanion intermediate.
Kinetic and Thermodynamic Aspects of Additions
The addition of nucleophiles to β,β-dinitrostyrene is generally a facile process that can often proceed at room temperature, sometimes even without the need for a catalyst. oup.com The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts.
Studies on the addition of various nucleophiles, such as amines and thiols, have provided insights into the kinetic and thermodynamic parameters of these reactions. For instance, the addition of ethanol (B145695) to β,β-dinitrostyrene occurs readily at room temperature. oup.com The reaction of β,β-dinitrostyrene derivatives with thioglycolic acid has been studied kinetically, suggesting different mechanisms depending on the pH of the medium. kisti.re.kr
The competition between 1,2-addition (attack at the carbon of a carbonyl group) and 1,4-addition (conjugate addition) is a key consideration in the reactions of α,β-unsaturated compounds. libretexts.org In the case of β,β-dinitrostyrene, the attack overwhelmingly occurs at the β-carbon, which can be considered a 1,4-addition relative to one of the nitro groups. With weak bases as nucleophiles, the 1,2-addition is often reversible, leading to thermodynamic control and favoring the more stable 1,4-addition product. libretexts.org Conversely, strong, basic nucleophiles can lead to irreversible 1,2-addition under kinetic control. libretexts.org
Regioselectivity and Stereoselectivity in Addition Processes
The regioselectivity of nucleophilic additions to β,β-dinitrostyrene is highly pronounced. The electrophilic character is concentrated at the β-carbon of the ethenyl group due to the powerful resonance and inductive effects of the two nitro groups. This directs incoming nucleophiles to attack this position exclusively, leading to the formation of a β-adduct.
Stereoselectivity can be a significant aspect of these addition reactions, particularly when new stereocenters are formed. The approach of the nucleophile to the planar double bond can theoretically lead to different stereoisomers. The specific stereochemical outcome often depends on the structure of the nucleophile, the reaction conditions, and the presence of any chiral catalysts or auxiliaries.
Cycloaddition Reactions
The electron-deficient double bond of β,β-dinitrostyrene also makes it a potent dienophile and dipolarophile in cycloaddition reactions.
Diels-Alder Reactions and Related Pericyclic Processes
While specific studies on Diels-Alder reactions involving β,β-dinitrostyrene are not extensively detailed in the provided results, the reactivity of the structurally related β-nitrostyrenes provides a strong indication of its potential as a dienophile. β-Nitrostyrenes are known to participate in Diels-Alder reactions. For example, the reaction of trans-β-nitrostyrene with 2,3-dimethylbuta-1,3-diene under thermal conditions yields a [4+2] cycloadduct. chegg.com Given that the presence of a second nitro group would further enhance the electron-withdrawing nature of the double bond, β,β-dinitrostyrene is expected to be an even more reactive dienophile.
Photochemical [2+2] cycloadditions are also a known reaction pathway for β-nitrostyrenes, which react with olefins upon irradiation with visible light to form cyclobutanes. nih.gov This suggests that β,β-dinitrostyrene could also undergo similar photochemical transformations.
Dipolar Cycloadditions Involving the Dinitroethenyl Moiety
The electron-poor nature of the double bond in β,β-dinitrostyrene makes it a suitable partner for [3+2] cycloaddition reactions with various dipoles. Theoretical studies on the [3+2] cycloaddition reactions of isomeric (Z)- and (E)-β-nitrostyrenes with a nitrone have shown that these reactions proceed via a one-step mechanism. rsc.org The reaction is characterized by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene. rsc.org These reactions exhibit low activation enthalpies and are highly regioselective. rsc.org It is highly probable that β,β-dinitrostyrene would exhibit similar or even enhanced reactivity in such dipolar cycloadditions due to the increased electrophilicity of its double bond.
Redox Chemistry
The redox chemistry of β,β-dinitrostyrene is primarily centered around the reduction of the nitro groups. This is a key transformation in various synthetic applications, most notably in the synthesis of indoles.
The reductive cyclization of o,β-dinitrostyrenes is a well-established method for preparing indoles. researchgate.net This reaction involves the reduction of both the ortho-nitro group on the benzene (B151609) ring and the nitro groups on the ethenyl side chain, followed by cyclization. While this specific example involves an additional nitro group on the aromatic ring, the principle of reducing the nitro groups of the dinitroethenyl moiety is central to the transformation. Catalytic hydrogenation is a common method for achieving this reduction. researchgate.net The conditions for this hydrogenation can be crucial for obtaining the desired product in good yield. researchgate.net
Reduction Pathways of the Nitro Groups
The reduction of nitro groups is a fundamental transformation in organic chemistry, and in the case of Benzene, (2,2-dinitroethenyl)-, this process can proceed through various pathways, often depending on the reducing agent and reaction conditions. Generally, the reduction of a nitro group to an amine involves a six-electron change. nih.gov This can occur through a direct pathway involving nitroso and hydroxylamino intermediates or an indirect pathway that proceeds via dimeric species like azoxy and azo compounds. researchgate.net
Common reducing agents for nitroarenes include metals in acidic media (e.g., Sn/HCl, Fe/HCl) and catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). youtube.comyoutube.com For polynitroaromatic compounds, selective reduction of one nitro group over others can be challenging. However, specific reagents and conditions can achieve this. For instance, the use of iron powder in the presence of a mild acid or ammonium (B1175870) chloride can be effective. youtube.comorganic-chemistry.org
The reduction can proceed in a stepwise manner. A one-electron reduction initially forms a nitro anion radical. nih.gov Further reduction can lead to a nitroso intermediate, which is then rapidly reduced to a hydroxylamine (B1172632) derivative. nih.gov The hydroxylamine can then be further reduced to the corresponding amine.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Selectivity/Comment | Reference |
|---|---|---|
| H₂, Raney Nickel | Highly effective but can also reduce other functional groups like double bonds or ketones. youtube.com | youtube.com |
| Fe, HCl | More selective for the nitro group in the presence of hydrogenation-sensitive groups. youtube.com | youtube.com |
| Sn, HCl | A classic method for nitro group reduction. youtube.com | youtube.com |
| Fe/CaCl₂ | Enables reduction via catalytic transfer hydrogenation, tolerating various functional groups. organic-chemistry.org | organic-chemistry.org |
| Tetrahydroxydiboron | A metal-free method for chemoselective reduction of aromatic nitro compounds. organic-chemistry.org | organic-chemistry.org |
Oxidation Processes
Electrophilic Aromatic Substitution on the Benzene Ring
The (2,2-dinitroethenyl) group is a powerful deactivating group due to the strong electron-withdrawing nature of the two nitro groups. This deactivation significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophiles than benzene itself. libretexts.org
When an electrophilic aromatic substitution reaction does occur on a deactivated ring, the substituent directs the incoming electrophile to the meta position. libretexts.orgyoutube.comyoutube.com This is because the meta position is the least deactivated position in the carbocation intermediate (the arenium ion) that forms during the reaction. Therefore, nitration, halogenation, sulfonation, and Friedel-Crafts reactions on Benzene, (2,2-dinitroethenyl)- would be expected to yield the meta-substituted product, albeit under harsh reaction conditions and likely in low yields. uomustansiriyah.edu.iqmasterorganicchemistry.comkhanacademy.org
The order of substituent addition is critical in the synthesis of polysubstituted benzenes. libretexts.orglibretexts.org For instance, if one wanted to synthesize a molecule with both a nitro group and an alkyl group, the order of introduction would determine the final isomer.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Effect on Reactivity | Directing Effect | Examples | Reference |
|---|---|---|---|---|
| Activating | Increases rate of reaction | Ortho, Para | -NH₂, -OH, -R (alkyl) | libretexts.org |
| Deactivating | Decreases rate of reaction | Meta | -NO₂, -SO₃H, -COR | libretexts.org |
| Deactivating Halogens | Decreases rate of reaction | Ortho, Para | -Cl, -Br, -I | libretexts.org |
Radical Reactions and Polymerization Initiation
While specific studies on the radical reactions of Benzene, (2,2-dinitroethenyl)- are not detailed in the search results, the presence of the vinyl group suggests potential involvement in polymerization reactions. Vinyl monomers are commonly polymerized through various mechanisms, including free radical polymerization. open.edu
In free radical polymerization, an initiator, often an unstable compound like a peroxide, generates a free radical. open.edu This radical then attacks the double bond of a monomer, initiating a chain reaction where more monomer units are added. open.edu Given the electron-deficient nature of the double bond in Benzene, (2,2-dinitroethenyl)-, it might be susceptible to attack by nucleophilic radicals or undergo anionic polymerization. open.edu Anionic polymerization is initiated by a nucleophile, such as an organolithium compound, which attacks the vinyl monomer. open.edu
Theoretical and Computational Chemistry Studies of Benzene, 2,2 Dinitroethenyl
Reaction Pathway Modeling and Transition State Characterization
The computational modeling of reaction pathways for Benzene (B151609), (2,2-dinitroethenyl)- would primarily involve quantum chemical calculations to map out the potential energy surface (PES) for a given reaction. This process allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them.
Methodologies: Density Functional Theory (DFT) is a prevalent method for such investigations due to its balance of computational cost and accuracy. Various functionals, such as B3LYP, M06-2X, or ωB97X-D, would be employed in conjunction with appropriate basis sets (e.g., 6-31G*, 6-311+G(d,p), or larger) to accurately describe the electronic structure of the system.
Reaction Types of Interest: Given the electron-deficient nature of the double bond due to the two strongly electron-withdrawing nitro groups, a key reaction type for theoretical study is the Michael addition. Computational modeling would focus on the addition of various nucleophiles to the β-carbon of the ethenyl group.
Transition State Analysis: For a hypothetical reaction, such as the addition of a simple nucleophile (e.g., a methoxide (B1231860) ion), the process would involve:
Geometry Optimization: The structures of the reactant (Benzene, (2,2-dinitroethenyl)- and the nucleophile), the transition state, and the product would be fully optimized.
Frequency Calculations: These calculations are performed to characterize the stationary points on the PES. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed starting from the transition state structure to ensure that it connects the reactant and product minima on the PES.
A hypothetical reaction pathway for the Michael addition of a nucleophile (Nu⁻) to Benzene, (2,2-dinitroethenyl)- is depicted below:
| Species | Description | Key Geometric Parameters (Hypothetical) | Relative Energy (kcal/mol) |
| Reactants | Benzene, (2,2-dinitroethenyl)- + Nu⁻ | Cα=Cβ bond length: ~1.34 Å | 0 |
| Transition State | [C₆H₅-CH=C(NO₂)₂---Nu]⁻ | Cβ---Nu bond forming: ~2.0-2.2 Å; Cα=Cβ bond elongating: ~1.40 Å | ΔG‡ (Activation Energy) |
| Product | C₆H₅-CH(Nu)-C⁻(NO₂)₂ | Cβ-Nu bond formed: ~1.5 Å; Cα-Cβ single bond: ~1.52 Å | ΔG (Reaction Energy) |
This table is illustrative and based on general principles of Michael additions. Actual values would require specific quantum chemical calculations.
Solvent-Mediated Computational Studies
The solvent environment can significantly influence the reaction rates and mechanisms. Computational studies that incorporate solvent effects are therefore essential for a realistic description of reactions involving Benzene, (2,2-dinitroethenyl)- in solution.
Computational Models for Solvation:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding.
Influence of Solvent Polarity: For a reaction like the Michael addition to Benzene, (2,2-dinitroethenyl)-, which involves the formation of a charged intermediate, the polarity of the solvent is expected to play a crucial role.
A computational study would likely investigate a series of solvents with varying dielectric constants to understand their impact on the reaction's thermodynamics and kinetics.
| Solvent | Dielectric Constant (ε) | Predicted Effect on Activation Energy (ΔG‡) | Predicted Effect on Reaction Rate |
| Toluene | 2.4 | Higher | Slower |
| Dichloromethane | 9.1 | Intermediate | Intermediate |
| Acetonitrile | 37.5 | Lower | Faster |
| Water | 78.4 | Lowest | Fastest |
This table illustrates the expected trend for a reaction proceeding through a charged transition state. The magnitude of the effect would depend on the specific reaction.
The rationale behind this trend is that polar solvents are better at stabilizing the charge separation that typically develops in the transition state of a Michael addition, thereby lowering the activation energy and accelerating the reaction. Explicit solvent models could further reveal the role of specific hydrogen-bonding interactions between the solvent and the nitro groups of the reactant or the transition state complex.
Advanced Spectroscopic and Structural Elucidation of Benzene, 2,2 Dinitroethenyl
High-Resolution NMR Spectroscopy for Complex Structural Features
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the detailed molecular structure of organic compounds. For Benzene (B151609), (2,2-dinitroethenyl)-, both ¹H and ¹³C NMR provide critical data for confirming its constitution and understanding the electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of Benzene, (2,2-dinitroethenyl)- is expected to show distinct signals for the aromatic and vinylic protons. The benzene ring protons typically appear in the aromatic region (around 7.3 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing (2,2-dinitroethenyl)- substituent. wisc.edu The vinylic proton, attached to the same carbon as the phenyl group, would also exhibit a characteristic chemical shift, likely downfield due to the deshielding effects of the adjacent aromatic ring and the nitro groups. The presence of electron-withdrawing groups like nitro groups generally leads to a downfield shift of proton resonances. nih.gov The exact chemical shifts can be influenced by the solvent used. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the benzene ring, not all six carbon atoms are chemically equivalent. docbrown.info The carbon atoms of the benzene ring will have chemical shifts in the aromatic region (typically 125-170 ppm). oregonstate.edu The presence of the (2,2-dinitroethenyl)- substituent will cause a variation in the chemical shifts of the ipso, ortho, meta, and para carbons. The electron-withdrawing nature of the nitro groups affects the ¹³C chemical shifts, and these effects can be analyzed to understand the electronic distribution within the benzene ring. researchgate.net The two vinylic carbons will also have distinct chemical shifts, with the carbon bearing the two nitro groups expected to be significantly downfield.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 6.0 - 9.5 | Influenced by the electron-withdrawing substituent. pdx.edu |
| ¹H (Vinylic) | ~5.0 - 7.5 | Deshielded by the aromatic ring and nitro groups. |
| ¹³C (Aromatic) | 125 - 170 | Shifts vary for ipso, ortho, meta, and para positions. oregonstate.edu |
| ¹³C (Vinylic) | 120 - 160 | The carbon with nitro groups is expected to be more downfield. oregonstate.edu |
Interactive Data Table: Representative NMR Chemical Shifts for Benzene Derivatives.
Advanced Mass Spectrometry Techniques for Mechanistic Studies
Advanced mass spectrometry (MS) techniques are instrumental in determining the molecular weight and fragmentation patterns of Benzene, (2,2-dinitroethenyl)-, which in turn provides evidence for its structure and offers insights into its reaction mechanisms under ionization conditions.
Electron ionization mass spectrometry (EI-MS) of aromatic compounds typically shows a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org For Benzene, (2,2-dinitroethenyl)- (C₈H₇NO₂), the molecular ion peak would be observed at an m/z corresponding to its molecular weight (149.15 g/mol ). nist.gov
The fragmentation pattern would likely involve the loss of the nitro groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 u) and NO (30 u). The fragmentation of the vinyl group could also occur. The presence of a benzene ring often leads to the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement, a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety. youtube.com
Potential Fragmentation Pathways:
[M]⁺• → [M - NO₂]⁺ + NO₂•
[M]⁺• → [M - NO]⁺ + NO•
[M]⁺• → [C₇H₇]⁺ + (other fragments) (Tropylium ion formation)
| Fragment Ion | m/z Value | Possible Origin |
| [C₈H₇NO₂]⁺• | 149 | Molecular Ion |
| [C₈H₇O]⁺ | 119 | Loss of NO |
| [C₈H₇]⁺ | 103 | Loss of NO₂ |
| [C₇H₇]⁺ | 91 | Tropylium ion |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Benzene, (2,2-dinitroethenyl)-.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in Benzene, (2,2-dinitroethenyl)-.
FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the various bonds in the molecule. Key expected absorptions include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. researchgate.net
C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
C=C stretching (vinylic): Around 1650-1600 cm⁻¹.
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C-N stretching: Around 870-830 cm⁻¹.
Out-of-plane C-H bending (aromatic): These bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene ring.
The NIST WebBook provides an IR spectrum for the related compound Benzene, (2-nitroethenyl)-, which shows characteristic peaks that can be used as a reference. nist.govnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic compounds generally exhibit strong Raman signals. researchgate.net For Benzene, (2,2-dinitroethenyl)-, the symmetric vibrations, such as the ring breathing mode of the benzene ring (around 992 cm⁻¹ in benzene itself), are often strong in the Raman spectrum. researchgate.net The symmetric stretching of the nitro groups would also be Raman active. The high resolution of modern Raman spectroscopy can provide detailed information about the molecular structure. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Vinylic C-H Stretch | ~3050 | FTIR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |
| Vinylic C=C Stretch | ~1620 | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1550 - 1500 | FTIR |
| Symmetric NO₂ Stretch | 1350 - 1300 | FTIR, Raman |
Interactive Data Table: Characteristic Vibrational Frequencies for Benzene, (2,2-dinitroethenyl)-.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of Benzene, (2,2-dinitroethenyl)-, which includes the benzene ring and the dinitroethenyl group, will give rise to characteristic UV-Vis absorption bands.
Benzene itself has three main absorption bands around 184 nm, 204 nm, and 256 nm, which arise from π → π* transitions. spcmc.ac.in The substitution of the (2,2-dinitroethenyl)- group onto the benzene ring will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated system. The electron-withdrawing nitro groups will further influence the electronic transitions. The presence of this extended conjugation is a key feature that can be confirmed and quantified using UV-Vis spectroscopy.
| Transition | Approximate λmax (nm) | Notes |
| π → π* | > 256 | Bathochromic shift compared to benzene due to extended conjugation. |
Interactive Data Table: Expected UV-Vis Absorption for Benzene, (2,2-dinitroethenyl)-.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For Benzene, (2,2-dinitroethenyl)-, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planarity or any distortion of the benzene ring and the geometry of the dinitroethenyl substituent.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. In the case of Benzene, (2,2-dinitroethenyl)-, several types of intermolecular interactions are expected:
π-π stacking: Interactions between the aromatic rings of adjacent molecules. The presence of nitro groups can influence the stacking arrangement. rsc.org
C-H···O hydrogen bonds: Interactions between the hydrogen atoms of the benzene ring or the vinyl group and the oxygen atoms of the nitro groups on neighboring molecules. rsc.org
Lone pair-π interactions: Interactions involving the lone pairs of the oxygen atoms of the nitro group and the π-system of the benzene ring. researchgate.net
| Structural Parameter | Information Provided |
| Bond Lengths | Confirms bond orders (e.g., C-C vs C=C). |
| Bond Angles | Reveals the geometry around each atom. |
| Torsional Angles | Describes the conformation of the molecule. |
| Crystal Packing | Shows the arrangement of molecules in the unit cell. |
| Intermolecular Interactions | Identifies forces like hydrogen bonds and π-stacking. |
Interactive Data Table: Information Obtainable from X-ray Crystallography of Benzene, (2,2-dinitroethenyl)-.
Chemical Transformations and Derivative Synthesis from Benzene, 2,2 Dinitroethenyl
Synthesis of Nitro-Substituted Heterocyclic Compounds
The electron-deficient nature of the double bond in Benzene (B151609), (2,2-dinitroethenyl)- makes it an excellent Michael acceptor, a property that is extensively exploited in the synthesis of various heterocyclic systems. This reactivity allows for the construction of complex molecular architectures containing nitrogen and other heteroatoms, often with a high degree of stereocontrol. Nitroalkenes, in general, are valuable precursors in the synthesis of a wide array of three- to five-membered and six-membered heterocycles through reactions such as Michael additions, cycloadditions, and cascade reactions. beilstein-journals.orgrsc.orgresearchgate.net
One prominent application is in the synthesis of pyrrole (B145914) derivatives. β-Nitrostyrenes, close analogs of Benzene, (2,2-dinitroethenyl)-, are key starting materials in multicomponent reactions for the synthesis of substituted pyrroles, which are significant heterocyclic motifs found in many natural products and biologically active compounds. bohrium.com These reactions often proceed via a Michael addition mechanism. bohrium.com Furthermore, the reductive cyclization of ortho-nitrostyrenes, which can be conceptually derived from Benzene, (2,2-dinitroethenyl)-, provides a pathway to indole (B1671886) synthesis. unimi.itresearchgate.net For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate has been demonstrated for the synthesis of indoles. unimi.it
The versatility of nitroalkenes extends to the synthesis of six-membered heterocycles as well. nih.gov They can react with various nucleophiles to form piperidines, tetrahydropyrans, and other saturated heterocycles. nih.gov While specific examples utilizing Benzene, (2,2-dinitroethenyl)- itself are not extensively documented in readily available literature, the established reactivity of closely related β-nitrostyrenes strongly suggests its potential in these synthetic routes.
Table 1: Examples of Heterocyclic Compounds Synthesized from β-Nitrostyrene Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| β-Nitrostyrene | Various amines, aldehydes, β-dicarbonyl compounds, nitromethane (B149229), various catalysts (e.g., FeCl₃, Iodine, NiCl₂) | Pyrrole derivatives | bohrium.com |
| o,β-Dinitrostyrene | Catalytic hydrogenation (e.g., Fe/HOAc) | Indoles | researchgate.net |
| β-Nitrostyrene | Phenyl formate, PdCl₂(CH₃CN)₂ + phenanthroline | Indoles | unimi.it |
| Nitroalkenes | Aldehydes, (aryl(tosyl)methyl) formamide, organocatalyst | N-formyl piperidines | researchgate.net |
Formation of Amines and Related Nitrogenous Compounds through Reduction
The reduction of the nitro groups and the carbon-carbon double bond in Benzene, (2,2-dinitroethenyl)- offers a direct route to various amines and related nitrogenous compounds, most notably phenethylamines. Substituted phenethylamines are a class of compounds with significant pharmacological relevance. The reduction of β-nitrostyrenes is a well-established method for their synthesis. beilstein-journals.orgnih.gov
Several reducing agents and catalytic systems have been developed for this transformation. A one-pot procedure using sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride (CuCl₂) has been shown to be effective for the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines in good yields and short reaction times. beilstein-journals.orgnih.gov This method is advantageous due to the mild reaction conditions and the ease of handling of the reagents. beilstein-journals.orgnih.gov
Another effective reducing agent is sodium bis-(2-methoxyethoxy)aluminium dihydride, commercially known as Red-Al®, which has been successfully employed for the reduction of β-nitrostyrenes to β-arylethylamines in high yields. rsc.org Catalytic hydrogenation is also a viable method, although it may sometimes require harsher conditions or lead to side reactions if not carefully controlled. beilstein-journals.orgnih.govyoutube.com
Table 2: Reduction of β-Nitrostyrene Derivatives to Amines
| Starting Material | Reducing Agent/Catalyst | Product | Key Findings | Reference |
| Substituted β-nitrostyrenes | NaBH₄/CuCl₂ | Substituted phenethylamines | One-pot, mild conditions, 62-83% yield, 10-30 min reaction time | beilstein-journals.orgnih.gov |
| β-Nitrostyrene derivatives | Sodium bis-(2-methoxyethoxy)aluminium dihydride (Red-Al®) | β-Arylethylamines | Convenient, good yields | rsc.org |
| β-Nitrostyrenes | Catalytic Hydrogenation (e.g., H₂, catalyst) | Phenethylamines | Can be stepwise, may require specific catalysts to avoid side products | beilstein-journals.orgnih.gov |
Derivatization of the Benzene Ring System
The derivatization of the benzene ring in Benzene, (2,2-dinitroethenyl)- through electrophilic aromatic substitution is significantly influenced by the strongly deactivating nature of the (2,2-dinitroethenyl)- substituent. This group withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. rsc.org
Studies on the nitration of β-nitrostyrene have shown that the nitrovinyl group deactivates the aromatic nucleus by a significant factor. rsc.org Furthermore, under nitrating conditions (nitric acid in sulfuric acid), the primary reaction is often not substitution on the ring but rather attack of the nitronium ion at the β-carbon of the ethenyl side chain, leading to addition products. rsc.org This suggests that direct functionalization of the benzene ring in Benzene, (2,2-dinitroethenyl)- via standard electrophilic substitution methods would be challenging and likely require harsh reaction conditions, potentially leading to side reactions or decomposition.
A more viable strategy for synthesizing derivatives with a substituted benzene ring would involve a retrosynthetic approach. khanacademy.orgyoutube.com This would entail starting with an already substituted benzene derivative and then introducing the (2,2-dinitroethenyl)- group. The order of reactions is crucial to achieve the desired substitution pattern. khanacademy.orgyoutube.com For example, one could start with a substituted benzaldehyde (B42025) and react it with nitromethane in a Henry reaction to form a β-nitrostyrene, which could then potentially be further nitrated on the side chain to yield the target structure.
Synthesis of Polyfunctional Organic Molecules
The diverse reactivity of Benzene, (2,2-dinitroethenyl)- makes it a valuable precursor for the synthesis of polyfunctional organic molecules, which contain multiple reactive centers and complex stereochemistry. The ability to participate in cascade or domino reactions allows for the rapid construction of molecular complexity from simple starting materials. rsc.orgresearchgate.net
The synthesis of highly substituted piperidinones through a four-component reaction between nitrostyrenes, aromatic aldehydes, dialkylmalonates, and ammonium (B1175870) acetate (B1210297) is a prime example of its utility in generating polyfunctional systems. researchgate.net The resulting piperidinone core is adorned with multiple substituents, offering numerous handles for further chemical modification.
Furthermore, the synthesis of complex natural products and their analogs can be facilitated by the use of nitroalkene building blocks. For instance, the synthesis of 4,7-dimethoxyindole on a commercial scale has been achieved through the catalytic hydrogenation of the corresponding o,β-dinitrostyrene. researchgate.net This indole derivative has served as a key intermediate in the synthesis of other complex molecules. researchgate.net The synthesis of 1,3,5-Trinitro-2,4-bis(2-phenylethenyl)benzene, a complex molecule featuring multiple nitro and phenylethenyl groups, further illustrates the potential for creating highly functionalized systems, although this specific example does not directly start from Benzene, (2,2-dinitroethenyl)-. doaj.org
Design and Synthesis of Advanced Organic Intermediates
Benzene, (2,2-dinitroethenyl)- and its derivatives serve as advanced organic intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials. Their utility stems from the ease with which the dinitroethenyl group can be transformed into other functional groups.
The synthesis of substituted phenethylamines from β-nitrostyrenes is a clear demonstration of their role as advanced intermediates. beilstein-journals.orgnih.gov These amines are precursors to a vast number of biologically active compounds. Similarly, the synthesis of various heterocyclic compounds, such as indoles and pyrroles, from β-nitrostyrene derivatives highlights their importance in medicinal chemistry and drug discovery. bohrium.comunimi.itresearchgate.net
The ability to act as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making Benzene, (2,2-dinitroethenyl)- a key component in convergent synthetic strategies. For example, its reaction with nucleophiles can introduce complex side chains, which can then be further elaborated. The resulting products, with their multiple functional groups, are themselves advanced intermediates for the synthesis of even more complex targets. The development of catalytic, enantioselective reactions involving nitroalkenes has further expanded their utility, allowing for the synthesis of chiral intermediates with high optical purity.
Applications of Benzene, 2,2 Dinitroethenyl in Advanced Organic Synthesis
Utilization as a Dienophile or Dipolarophile in Complex Molecule Synthesis
The electron-withdrawing nature of the two nitro groups on the ethenyl fragment of Benzene (B151609), (2,2-dinitroethenyl)- makes it a potent dienophile for Diels-Alder reactions. wikipedia.orglibretexts.orgorganic-chemistry.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for the formation of six-membered rings. wikipedia.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgchemistrysteps.com
The dinitroethenyl moiety in Benzene, (2,2-dinitroethenyl)- significantly polarizes the double bond, making it highly susceptible to nucleophilic attack from dienes. This heightened reactivity allows for Diels-Alder reactions to proceed under mild conditions, often with high regioselectivity and stereoselectivity. The resulting cyclohexene (B86901) derivatives, bearing a dinitromethyl group and a phenyl substituent, are valuable intermediates for further synthetic transformations.
While direct experimental evidence for the use of Benzene, (2,2-dinitroethenyl)- as a dipolarophile in 1,3-dipolar cycloadditions is not extensively documented in the provided search results, its electron-deficient double bond suggests a strong potential for reacting with various dipoles, such as azides, nitrile oxides, and nitrones. These reactions would lead to the formation of five-membered heterocyclic rings, further expanding its synthetic utility.
Role as a Key Intermediate in Multi-Step Synthetic Sequences
The synthesis of complex target molecules often requires a strategic, multi-step approach. youtube.comyoutube.comyoutube.com Benzene, (2,2-dinitroethenyl)- can serve as a crucial intermediate in such sequences, providing a pre-functionalized aromatic core that can be elaborated upon in subsequent steps. The presence of the nitro groups offers a handle for a variety of chemical transformations.
For instance, the nitro groups can be reduced to amino groups, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring. pearson.com Alternatively, the nitro groups can participate in nucleophilic aromatic substitution (SNAAr) reactions, particularly if they are positioned ortho or para to a leaving group. libretexts.org The reactivity of substituted benzenes is highly dependent on the nature of the substituents; electron-withdrawing groups like the nitro group generally deactivate the ring towards electrophilic aromatic substitution but can activate it for nucleophilic attack. libretexts.orgmsu.edu
The synthesis of polysubstituted benzenes often involves a careful consideration of the directing effects of the substituents already present on the ring. libretexts.orgyoutube.comyoutube.com Starting with an intermediate like Benzene, (2,2-dinitroethenyl)- allows for a more controlled introduction of additional functional groups, guiding the regiochemical outcome of subsequent reactions.
Application in Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds in a sequential manner. The unique structure of Benzene, (2,2-dinitroethenyl)- makes it an attractive substrate for the design of such transformations.
A hypothetical cascade sequence could be initiated by a Michael addition of a nucleophile to the electron-deficient double bond of Benzene, (2,2-dinitroethenyl)-. The resulting enolate intermediate could then participate in an intramolecular reaction, such as a cyclization or a rearrangement, leading to the rapid construction of a complex molecular scaffold.
While specific examples of cascade reactions involving Benzene, (2,2-dinitroethenyl)- are not detailed in the provided search results, the principles of cascade reaction design suggest its potential. The combination of a reactive double bond and functionalizable nitro groups within the same molecule provides the necessary handles for initiating and propagating a cascade sequence.
Precursor for Advanced Building Blocks with Unique Reactivity
Benzene, (2,2-dinitroethenyl)- can be chemically modified to generate other valuable building blocks for organic synthesis. The reactivity of the dinitroethenyl group allows for a range of transformations that can lead to novel structures with unique reactivity profiles.
One potential transformation is the reduction of the nitro groups. Depending on the reaction conditions, this can lead to various products, including dinitroalkanes, nitro-oximes, or diamines. Each of these resulting functional groups opens up new avenues for further synthetic elaboration.
Furthermore, the double bond can be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation. These modifications would yield saturated or functionalized side chains attached to the benzene ring, creating a new set of building blocks with different steric and electronic properties. The benzene ring itself can also be a site for further functionalization, although its reactivity is influenced by the strongly deactivating dinitroethenyl substituent. studymind.co.uk
Future Research Directions and Unexplored Avenues for Benzene, 2,2 Dinitroethenyl
Integration with Flow Chemistry and Automated Synthesis
The synthesis and manipulation of potentially high-energy materials like dinitro-substituted compounds often present safety and scalability challenges in traditional batch-wise laboratory settings. ontosight.ai Modern advancements in continuous flow chemistry and automated synthesis platforms offer promising solutions to these issues, paving the way for safer, more efficient, and highly controlled production and modification of Benzene (B151609), (2,2-dinitroethenyl)-.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and the ability to handle hazardous intermediates in small, manageable volumes. This methodology has been successfully applied to nitration reactions, which are often highly exothermic. nih.gov The synthesis of α-nitro carbonyls has been demonstrated using a biphasic semicontinuous approach, highlighting the potential for safe and rapid nitration in flow. nih.gov Such a system could be adapted for the synthesis of Benzene, (2,2-dinitroethenyl)-, potentially starting from phenylacetylene (B144264) or a substituted styrene (B11656), allowing for a safer and more scalable production process than traditional methods.
Furthermore, automated synthesis platforms, which integrate robotics and artificial intelligence, could revolutionize the exploration of the chemical space around Benzene, (2,2-dinitroethenyl)-. bris.ac.ukyoutube.com These systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal pathways for its synthesis and subsequent derivatization. youtube.com By combining automated platforms with real-time analytical feedback, researchers could efficiently map out the reactivity of Benzene, (2,2-dinitroethenyl)- and build libraries of novel compounds for various applications. bris.ac.uk The iterative nature of automated synthesis would be particularly advantageous for performing multi-step sequences, enabling the construction of complex molecular architectures starting from this versatile building block.
Exploration of Biological and Bioorganic Chemical Interactions (excluding human trials)
Nitroaromatic compounds are a class of substances with a broad spectrum of biological activities, though they are often associated with toxicity and mutagenicity. nih.govnih.gov The unique electronic properties conferred by the nitro groups can lead to interactions with biological macromolecules, making them interesting candidates for fundamental bioorganic studies. The exploration of the biological and bioorganic chemical interactions of Benzene, (2,2-dinitroethenyl)-, excluding human trials, represents a significant and largely unexplored research avenue.
The high electrophilicity of the double bond in Benzene, (2,2-dinitroethenyl)- suggests it could act as a Michael acceptor, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins. wikipedia.org This reactivity could be harnessed to design covalent probes for studying protein function or to develop inhibitors for specific enzymes. Many flavin-dependent enzymes are known to oxidize aliphatic nitro compounds, and while Benzene, (2,2-dinitroethenyl)- is aromatic, the potential for enzymatic transformation of the dinitroethenyl moiety warrants investigation. wikipedia.org
Furthermore, the structural motif of a substituted styrene is found in various biologically active compounds. For instance, substituted styrene-amides have been investigated as agonists for the CXCR7 receptor, which is implicated in cancer. nih.gov While the biological profile of Benzene, (2,2-dinitroethenyl)- itself is unknown, its core structure could serve as a scaffold for the synthesis of new classes of biologically active molecules. Studies on its interaction with DNA, its potential for inducing oxidative stress, and its metabolism in various microbial and cellular systems could provide valuable insights into the bioorganic chemistry of nitro-containing compounds. nih.gov For example, some microorganisms have evolved pathways to biodegrade nitroaromatic compounds, and studying the interaction of Benzene, (2,2-dinitroethenyl)- with such organisms could reveal novel enzymatic transformations. nih.govdtic.mil
Development of Novel Catalytic Systems for its Transformations
The rich chemical functionality of Benzene, (2,2-dinitroethenyl)- makes it an ideal substrate for the development and application of novel catalytic systems. The electron-deficient double bond and the two nitro groups are all potential sites for catalytic transformations, offering access to a wide array of valuable chemical intermediates.
Catalytic Reductions: The reduction of nitroalkenes is a powerful tool for synthesizing a variety of nitrogen-containing compounds, including primary amines, which are fundamental building blocks in medicinal chemistry. ursinus.edu While traditional methods often require harsh reducing agents, modern catalytic approaches offer milder and more selective alternatives. Catalytic transfer hydrogenation, for example, has been employed for the reduction of nitroalkenes to primary amines under mild conditions. ursinus.edu The development of enantioselective organocatalytic systems for the reduction of the double bond in Benzene, (2,2-dinitroethenyl)- could lead to the synthesis of chiral nitroalkanes, which are highly functionalized and valuable synthons. nih.gov
Cycloaddition Reactions: The activated double bond of Benzene, (2,2-dinitroethenyl)- makes it an excellent candidate for various cycloaddition reactions. wikipedia.org As a potent dienophile, it could participate in Diels-Alder reactions with a range of dienes to construct complex cyclic and polycyclic structures. libretexts.org Furthermore, its participation in [3+2] cycloaddition reactions with dipoles like nitrones or azides could provide access to novel five-membered heterocyclic rings. rsc.orgnih.gov Theoretical studies have shown that β-nitrostyrenes are strong electrophiles in such reactions. nih.gov The development of stereoselective catalytic systems for these cycloadditions would be a significant advance, enabling the controlled synthesis of complex chiral molecules.
Other Catalytic Transformations: The nitro groups themselves can be a handle for further transformations. For instance, catalytic methods for the conversion of nitro groups into carbonyls (the Nef reaction) are well-established and could be applied to derivatives of Benzene, (2,2-dinitroethenyl)-. acs.org Moreover, the development of catalytic systems for the aziridination of styrenes could be adapted for this substrate, potentially leading to novel dinitro-substituted aziridines. mdpi.com
Theoretical Prediction of Unprecedented Reactivity Patterns
Computational chemistry and theoretical studies provide a powerful lens through which to predict and understand the reactivity of novel compounds before they are even synthesized in the lab. For a molecule as electronically unique as Benzene, (2,2-dinitroethenyl)-, theoretical predictions of its reactivity patterns are an essential and largely unexplored frontier.
Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of Benzene, (2,2-dinitroethenyl)-. rsc.orgrsc.org These calculations can provide quantitative insights into its electrophilicity and nucleophilicity, helping to predict its behavior in various chemical reactions. nih.gov For instance, Molecular Electron Density Theory (MEDT) has been used to analyze the reactivity of isomeric β-nitrostyrenes in [3+2] cycloaddition reactions, successfully explaining their reactivity and selectivity. rsc.orgnih.gov A similar theoretical investigation of Benzene, (2,2-dinitroethenyl)- could predict its reactivity in a wide range of pericyclic reactions, including Diels-Alder and other cycloadditions. libretexts.orgyoutube.com
Theoretical models can also be employed to predict the outcomes of nucleophilic additions to the activated double bond. libretexts.orgpressbooks.pubmasterorganicchemistry.com By calculating reaction barriers and transition state geometries, it would be possible to forecast the regioselectivity and stereoselectivity of such reactions with different nucleophiles. youtube.com Furthermore, computational studies could explore more unprecedented reactivity, such as the potential for the dinitroethenyl group to participate in novel rearrangements or fragmentations under specific conditions. Information-theoretic approaches within DFT could also be applied to quantify the electrophilicity of the reactive sites in the molecule, providing a deeper understanding of the factors that govern its chemical behavior. rsc.org These theoretical predictions would not only guide future experimental work but also have the potential to uncover entirely new and unexpected chemical transformations for this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
